molecular formula C13H24N2O3 B12982916 tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

Cat. No.: B12982916
M. Wt: 256.34 g/mol
InChI Key: RSUOYMZSXZUASP-IXBNRNDTSA-N
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Description

tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[331]nonan-7-yl]carbamate is a chemical compound with a molecular formula of C13H24N2O3 It is a derivative of carbamate and features a bicyclic structure, which includes an oxabicyclo nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups .

Scientific Research Applications

tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s bicyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is unique due to its specific amino group and oxabicyclo nonane ring system. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-8-6-17-7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10?,11?

InChI Key

RSUOYMZSXZUASP-IXBNRNDTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)C2N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2N

Origin of Product

United States

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